

Osmanthuside H structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Osmanthuside H

CAS No.: 149155-70-4

Cat. No.: S579123

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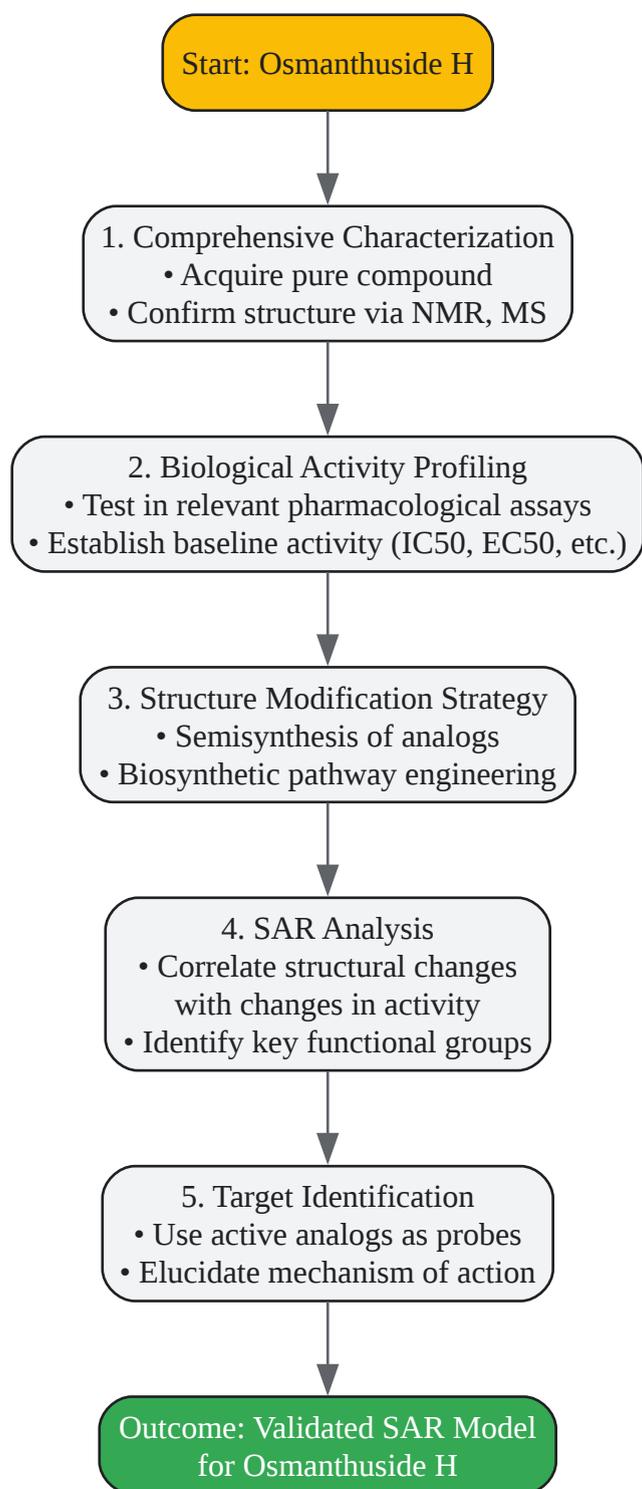
Available Chemical Data for Osmanthuside H

The table below summarizes the key identified information for **Osmanthuside H**:

Property	Description
Chemical Name	Osmanthuside H [1]
IUPAC Name	(2R,3S,4S,5R,6R)-2-[[[(2R,3R,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol [2]
Molecular Formula	$C_{19}H_{28}O_{11}$ [2]
CAS Registry Number	149155-70-4 [2]
Isolation Source	Stem barks of <i>Fraxinus paxiana</i> ; also identified in <i>Ligustrum lucidum</i> Fructus (Nüzhenzi) [2] [1]
Chemical Classification	Phenylethanoid Glycoside (PhG) [1]

A Framework for SAR Studies on Natural Products

In the absence of direct SAR studies for **Osmanthuside H**, you can initiate research by following established workflows for investigating natural products. The core of SAR analysis involves systematically modifying a molecule and testing how these changes affect its biological activity [3]. The diagram below outlines a potential research pathway.



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Key Methodologies for SAR Investigation

Based on general SAR principles and related phytochemical research, here are detailed methodologies you can employ:

- **Compound Identification and Profiling:** The first step is to fully characterize the compound. Ultra-high-performance liquid chromatography coupled with electrospray ionization-quadrupole-time of flight-mass spectrometry (UHPLC-ESI-Q-TOF-MS) is a powerful technique for this. It allows for rapid separation and identification based on high-accuracy mass measurements of both parent and fragment ions [4] [1]. For example, in a study on *Ligustrum lucidum* Fructus, **Osmanthuside H** was identified by its precursor ion at m/z 431.1558 $[M-H]^-$ and a key fragment ion at m/z 299, resulting from the loss of an apiofuranosyl group (132 Da) [1].
- **Systematic Structure Modification:** To build an SAR, you need to study analogs of **Osmanthuside H**.
 - **Semisynthesis:** This involves chemically modifying specific functional groups on the isolated **Osmanthuside H** molecule. For instance, you could target its hydroxyl groups (e.g., by acetylation or methylation) to test their role as hydrogen bond donors or acceptors with a biological target [5]. Similarly, altering the sugar moieties could reveal their importance for bioavailability and activity [6].
 - **Biosynthetic Pathway Engineering:** An alternative approach is to harness or manipulate the plant's natural biosynthetic machinery. As seen in the complete biosynthesis of verbascoside (a related PhG) in *Escherichia coli*, once the pathway enzymes are identified, you can produce the core scaffold and generate structural analogs by feeding different precursors or engineering enzyme specificity [6].
- **Activity Testing and Correlation:** After creating analogs, you must test them in robust biological assays relevant to the suspected function of **Osmanthuside H**. By quantifying the activity (e.g., IC_{50} , EC_{50}) of each analog and comparing it to the parent structure, you can begin to correlate specific structural features with changes in potency. This process identifies the **pharmacophore**—the precise assembly of steric and electronic features necessary for optimal interaction with a biological target [7].

Research Directions and Alternatives

Given the current lack of direct SAR data, your research could also focus on:

- **Exploring Related Compounds:** Many bioactivities of medicinal plants are attributed to phenylethanoid glycosides [8]. You can investigate the extensive SAR data available for more well-known PhGs like **acteoside** (verbascoside), which shares structural motifs with **Osmanthuside H** and has documented anti-inflammatory, antioxidant, and neuroprotective activities [6] [8]. This can provide excellent hypotheses to test for **Osmanthuside H**.
- **Leveraging Network Pharmacology:** For complex natural products, network pharmacology is a modern approach that can predict the "therapeutic material basis" and mechanisms of action. It

involves identifying potential protein targets for a compound based on chemical similarity and then constructing interaction networks to visualize multi-target effects [9] [4]. This can provide a systems-level view and generate testable hypotheses for your SAR work.

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To cite this document: Smolecule. [Osmanthuside H structure-activity relationship studies].

Smolecule, [2026]. [Online PDF]. Available at:

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